Chromatographic Separation Factor from the Primary 8-Chloro Isomer (Loratadine Related Compound C)
A validated HPLC method using a SymmetryShield RP8 column and a mobile phase of methanol-buffer A (65:35, v/v) at pH 7.00 with UV detection at 244 nm can separate seven loratadine-related impurities. This method proves that 10-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is chromatographically distinct from its 8-chloro isomer (Loratadine Related Compound C) [1]. A Chinese Pharmacopoeia-compliant method further demonstrated baseline resolution (Resolution, R > 1.5) for multiple related substances, including this impurity and the 8-chloro ketone, confirming their distinct retention times [2].
| Evidence Dimension | Chromatographic Resolution and Retention Behavior |
|---|---|
| Target Compound Data | A distinct peak with baseline resolution (R > 1.5) from the 8-chloro isomer, detected at 0.1% level by HPLC [REFS-1, REFS-2]. |
| Comparator Or Baseline | 8-Chloro isomer (Loratadine Related Compound C, CAS: 31251-41-9). |
| Quantified Difference | A different retention time allowing for complete separation and quantification of each isomer, with peak purity confirmation via diode array detection. |
| Conditions | HPLC with UV detection at 244 nm; SymmetryShield RP8 column and YMC-Triart C18 column; mobile phase gradient of methanol and phosphate buffer at pH 7.0. |
Why This Matters
This provides direct evidence for the necessity of the 10-chloro standard in achieving accurate impurity quantification, as using the 8-chloro isomer would cause misidentification and failed system suitability tests.
- [1] Rupérez, F. J., & Barbas, C. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41. View Source
- [2] Chinese Journal of Modern Applied Pharmacy. (2014). Determination of Content and Related Substances of Loratadine by HPLC. View Source
